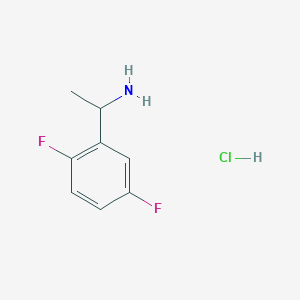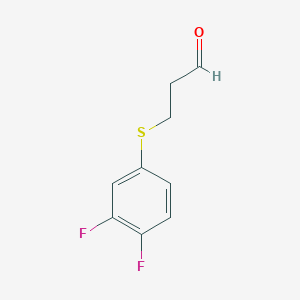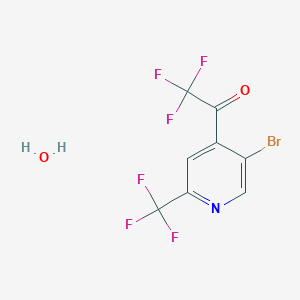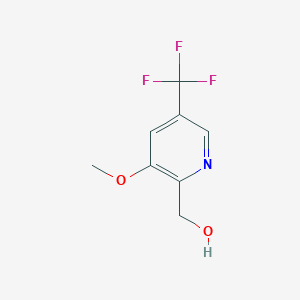
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 5-(trifluoromethyl)pyridine with methanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Comparison: Compared to these similar compounds, (3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H8F3NO2 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-3,13H,4H2,1H3 |
Clave InChI |
VWSIUQISAFKNCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)

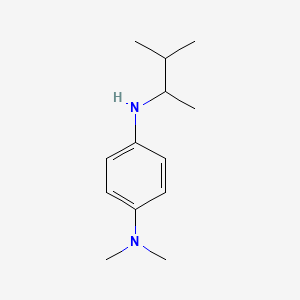
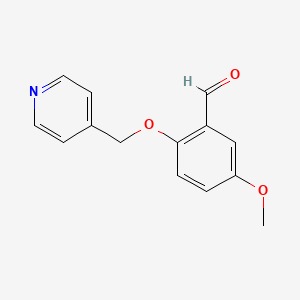
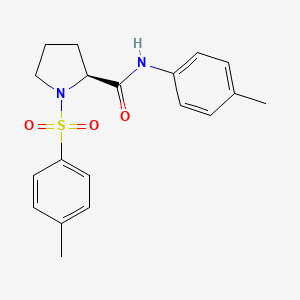
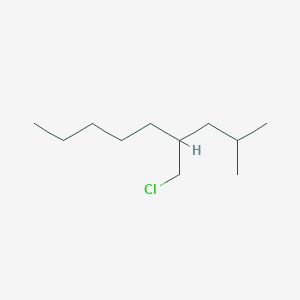
![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)

![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)

